molecular formula C14H10N2O2 B12839313 4-Amino-3'-cyano[1,1'-biphenyl]-3-carboxylic acid

4-Amino-3'-cyano[1,1'-biphenyl]-3-carboxylic acid

Cat. No.: B12839313
M. Wt: 238.24 g/mol
InChI Key: ZZZLCHBIECPWLE-UHFFFAOYSA-N
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Description

4-Amino-3’-cyano[1,1’-biphenyl]-3-carboxylic acid is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of an amino group, a cyano group, and a carboxylic acid group attached to a biphenyl structure. The unique arrangement of these functional groups makes it a valuable compound in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3’-cyano[1,1’-biphenyl]-3-carboxylic acid typically involves the following steps:

    Nitration of Biphenyl: The initial step involves the nitration of biphenyl to produce 4-nitrobiphenyl.

    Reduction: The nitro group in 4-nitrobiphenyl is then reduced to form 4-aminobiphenyl.

    Cyanation: The amino group is further reacted with a cyanating agent to introduce the cyano group.

    Carboxylation: Finally, the carboxylic acid group is introduced through carboxylation reactions.

Industrial Production Methods: Industrial production methods for this compound often involve large-scale nitration and reduction processes, followed by cyanation and carboxylation under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-3’-cyano[1,1’-biphenyl]-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The cyano group can be reduced to form primary amines.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, alkyl halides, and acids are commonly used under various conditions.

Major Products:

    Oxidation Products: Nitroso and nitro derivatives.

    Reduction Products: Primary amines.

    Substitution Products: Various substituted biphenyl derivatives.

Scientific Research Applications

4-Amino-3’-cyano[1,1’-biphenyl]-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique functional groups.

    Industry: Utilized in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 4-Amino-3’-cyano[1,1’-biphenyl]-3-carboxylic acid involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and DNA, leading to various biological effects.

    Pathways Involved: It can modulate signaling pathways, induce apoptosis in cancer cells, and inhibit microbial growth by interfering with essential cellular processes.

Comparison with Similar Compounds

    4-Aminobiphenyl: Lacks the cyano and carboxylic acid groups, making it less versatile.

    3-Cyano[1,1’-biphenyl]-4-carboxylic acid: Lacks the amino group, affecting its reactivity and applications.

    4-Amino-3-cyanobenzoic acid: Contains a single benzene ring, limiting its structural complexity.

Properties

Molecular Formula

C14H10N2O2

Molecular Weight

238.24 g/mol

IUPAC Name

2-amino-5-(3-cyanophenyl)benzoic acid

InChI

InChI=1S/C14H10N2O2/c15-8-9-2-1-3-10(6-9)11-4-5-13(16)12(7-11)14(17)18/h1-7H,16H2,(H,17,18)

InChI Key

ZZZLCHBIECPWLE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=C(C=C2)N)C(=O)O)C#N

Origin of Product

United States

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